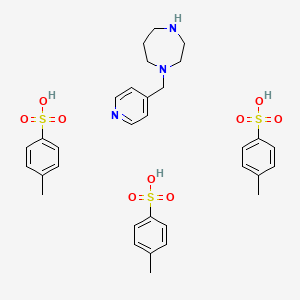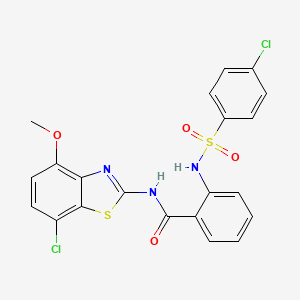![molecular formula C17H21N3OS B2851517 3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine CAS No. 2309588-60-9](/img/structure/B2851517.png)
3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a methylsulfanylphenyl group
準備方法
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Piperidine Ring: This can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings with the methylsulfanylphenyl group using reagents such as palladium catalysts under specific conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
化学反応の分析
3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles like halides or amines can replace the sulfur atom.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar compounds to 3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine include:
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-chlorophenyl)methanone: This compound has a similar structure but with a chlorine atom instead of a methylsulfanyl group.
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-fluorophenyl)methanone: This compound has a fluorine atom in place of the methylsulfanyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-19-11-15(10-18-19)14-6-4-8-20(12-14)17(21)13-5-3-7-16(9-13)22-2/h3,5,7,9-11,14H,4,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIBGJXQVTXZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-nitrothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2851434.png)
![3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2851436.png)

![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2851438.png)

![9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2851443.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2851446.png)



![N-[2-(2-fluorophenoxy)ethyl]acetamide](/img/structure/B2851453.png)


![1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2851457.png)
